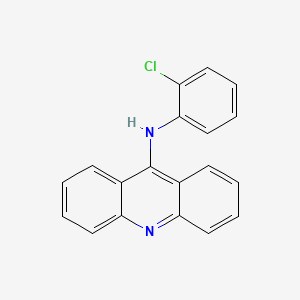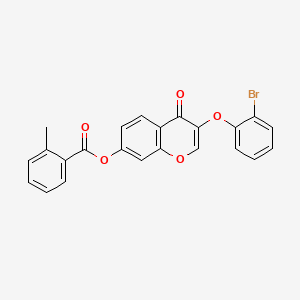![molecular formula C22H17FN4O B11667898 3-(4-fluorophenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667898.png)
3-(4-fluorophenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(4-fluorophényl)-N'-[(1E)-1-(naphtalén-2-yl)éthylidène]-1H-pyrazole-5-carbohydrazide est un composé organique complexe qui a suscité l'intérêt dans divers domaines de la recherche scientifique. Ce composé est caractérisé par sa structure unique, qui comprend un groupe fluorophényle, un groupe naphtyle et un cycle pyrazole. Ses propriétés chimiques distinctes en font un sujet précieux pour les études en chimie, en biologie, en médecine et dans l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(4-fluorophényl)-N'-[(1E)-1-(naphtalén-2-yl)éthylidène]-1H-pyrazole-5-carbohydrazide implique généralement plusieurs étapes. Une méthode courante comprend la condensation du 4-fluorobenzaldéhyde avec la naphtylhydrazine pour former une hydrazone intermédiaire. Cette intermédiaire est ensuite cyclisée avec un précurseur de pyrazole approprié dans des conditions contrôlées pour donner le produit final. Les conditions réactionnelles exigent souvent des températures, des solvants et des catalyseurs spécifiques pour assurer un rendement élevé et une pureté optimale.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des procédés par lots à grande échelle ou des systèmes à flux continu. Le choix de la méthode dépend de facteurs tels que le volume de production souhaité, l'efficacité des coûts et les considérations environnementales. Des techniques avancées comme la synthèse assistée par micro-ondes et les approches de la chimie verte sont également explorées pour améliorer l'efficacité et la durabilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(4-fluorophényl)-N'-[(1E)-1-(naphtalén-2-yl)éthylidène]-1H-pyrazole-5-carbohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents comme le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, où des groupes fonctionnels spécifiques sont remplacés par d'autres dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d'hydrogène ; conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; généralement dans des solvants anhydres.
Substitution : Agents halogénants, nucléophiles, électrophiles ; solvants et températures variables.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent conduire à une large gamme de dérivés avec différents groupes fonctionnels.
Applications De Recherche Scientifique
Le 3-(4-fluorophényl)-N'-[(1E)-1-(naphtalén-2-yl)éthylidène]-1H-pyrazole-5-carbohydrazide a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments ciblant des maladies spécifiques.
Industrie : Utilisé dans la production de produits chimiques spécialisés, de produits pharmaceutiques et de produits agrochimiques.
Mécanisme d'action
Le mécanisme d'action du 3-(4-fluorophényl)-N'-[(1E)-1-(naphtalén-2-yl)éthylidène]-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles et des voies moléculaires spécifiques. Par exemple, dans les systèmes biologiques, le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets physiologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(4-chlorophényl)-N'-[(1E)-1-(naphtalén-2-yl)éthylidène]-1H-pyrazole-5-carbohydrazide
- 3-(4-bromophényl)-N'-[(1E)-1-(naphtalén-2-yl)éthylidène]-1H-pyrazole-5-carbohydrazide
- 3-(4-méthylphényl)-N'-[(1E)-1-(naphtalén-2-yl)éthylidène]-1H-pyrazole-5-carbohydrazide
Unicité
L'unicité du 3-(4-fluorophényl)-N'-[(1E)-1-(naphtalén-2-yl)éthylidène]-1H-pyrazole-5-carbohydrazide réside dans son groupe fluorophényle spécifique, qui confère des propriétés chimiques et biologiques distinctes. Comparé à ses analogues avec des substituants différents (par exemple, le chlore, le brome, le méthyle), l'atome de fluor peut influencer des facteurs tels que la lipophilie, la stabilité métabolique et l'affinité de liaison aux cibles moléculaires, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C22H17FN4O |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H17FN4O/c1-14(17-7-6-15-4-2-3-5-18(15)12-17)24-27-22(28)21-13-20(25-26-21)16-8-10-19(23)11-9-16/h2-13H,1H3,(H,25,26)(H,27,28)/b24-14+ |
Clé InChI |
KXFQDJUSLHYBIZ-ZVHZXABRSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)/C3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667829.png)
![3-(2-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667833.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11667840.png)
![(5Z)-3-phenyl-5-(4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667842.png)
![[3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B11667843.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11667850.png)
![(4-Benzylpiperazin-1-yl)[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B11667852.png)
![4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11667858.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11667861.png)
![Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]-](/img/structure/B11667865.png)
![4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11667876.png)
![3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-2-ylpropanamide](/img/structure/B11667892.png)


